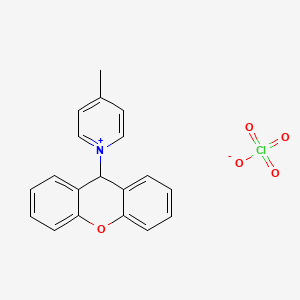
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate is a compound that belongs to the class of xanthones. . This compound features a pyridinium ion substituted with a xanthene moiety, making it a unique structure with interesting properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate typically involves the reaction of 4-methylpyridine with 9H-xanthene in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as 1,2,4-trichlorobenzene (TCB) with a catalytic amount of iodine, followed by demethylation using boron tribromide (BBr3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized xanthone derivatives, while reduction could produce reduced xanthene compounds.
科学研究应用
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate involves its interaction with various molecular targets and pathways. The compound’s xanthene moiety allows it to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
相似化合物的比较
Similar Compounds
Similar compounds include other xanthone derivatives and pyridinium salts, such as:
Xanthone: The parent compound with a similar oxygen-containing heterocyclic structure.
Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic ring.
Pyridinium salts: Compounds with a pyridinium ion structure.
Uniqueness
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate is unique due to its specific combination of a xanthene moiety and a pyridinium ion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
115996-44-6 |
|---|---|
分子式 |
C19H16ClNO5 |
分子量 |
373.8 g/mol |
IUPAC 名称 |
4-methyl-1-(9H-xanthen-9-yl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C19H16NO.ClHO4/c1-14-10-12-20(13-11-14)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;2-1(3,4)5/h2-13,19H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
DJGQOCSCTQXTIY-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=[N+](C=C1)C2C3=CC=CC=C3OC4=CC=CC=C24.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


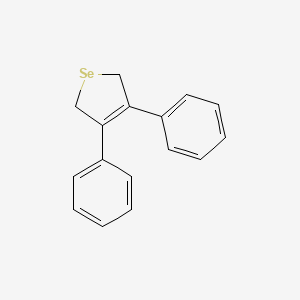
![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)

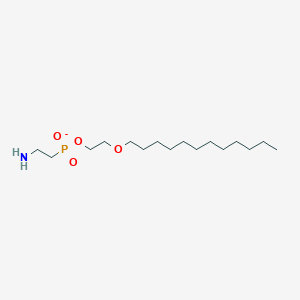

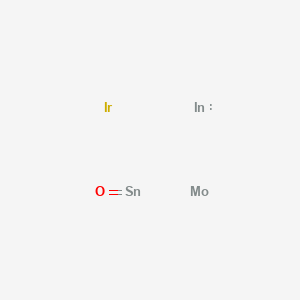
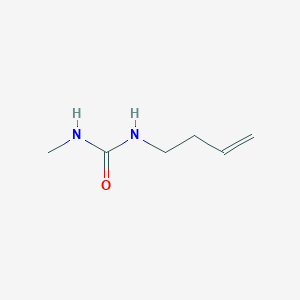
![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)
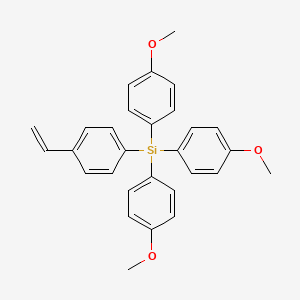

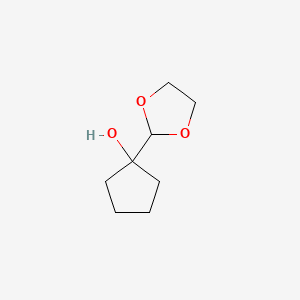
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
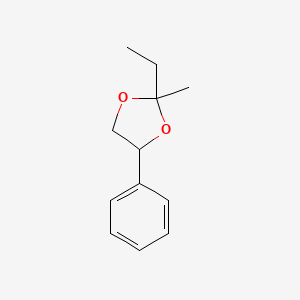
![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
